molecular formula C18H21N5O B11676805 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide

Cat. No.: B11676805
M. Wt: 323.4 g/mol
InChI Key: HBQVINQUWDRMAP-VXLYETTFSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide is a complex organic compound that features a pyrazole ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide typically involves the condensation of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2-methyl-1H-indole-3-carbaldehyde in the presence of a hydrazine derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide is unique due to its combination of pyrazole and indole rings, which may confer specific biological activities and chemical reactivity not found in other similar compounds.

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]propanamide

InChI

InChI=1S/C18H21N5O/c1-11-16(15-6-4-5-7-17(15)20-11)10-19-23-18(24)9-8-14-12(2)21-22-13(14)3/h4-7,10,20H,8-9H2,1-3H3,(H,21,22)(H,23,24)/b19-10+

InChI Key

HBQVINQUWDRMAP-VXLYETTFSA-N

Isomeric SMILES

CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=C(NC3=CC=CC=C32)C

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NN=CC2=C(NC3=CC=CC=C32)C

solubility

41.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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